molecular formula C8H11N3 B13004023 2-(Azetidin-3-yl)pyridin-4-amine

2-(Azetidin-3-yl)pyridin-4-amine

Cat. No.: B13004023
M. Wt: 149.19 g/mol
InChI Key: YPPLFNVSRKWPQU-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)pyridin-4-amine is a heterocyclic compound that features both an azetidine ring and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.

Industrial Production Methods

Industrial production methods for 2-(Azetidin-3-yl)pyridin-4-amine are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of continuous flow processes, would likely be applied to scale up the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms or other functional groups.

    Substitution: The azetidine and pyridine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the azetidine or pyridine rings.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-3-yl)pyridin-4-amine is unique due to the combination of the azetidine and pyridine rings in a single molecule. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

2-(azetidin-3-yl)pyridin-4-amine

InChI

InChI=1S/C8H11N3/c9-7-1-2-11-8(3-7)6-4-10-5-6/h1-3,6,10H,4-5H2,(H2,9,11)

InChI Key

YPPLFNVSRKWPQU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NC=CC(=C2)N

Origin of Product

United States

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